molecular formula C12H10ClFN2O B10968299 (2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B10968299
M. Wt: 252.67 g/mol
InChI Key: IXWCKNXSZUFZLG-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that features a combination of a chloro-fluorophenyl group and a dimethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

(2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)amine: Similar structure but with an amino group instead of a carbonyl group.

Uniqueness

(2-chloro-6-fluorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C12H10ClFN2O/c1-7-6-8(2)16(15-7)12(17)11-9(13)4-3-5-10(11)14/h3-6H,1-2H3

InChI Key

IXWCKNXSZUFZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CC=C2Cl)F)C

Origin of Product

United States

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